Indium-110
Description
Properties
CAS No. |
14133-75-6 |
|---|---|
Molecular Formula |
In |
Molecular Weight |
109.9072 g/mol |
IUPAC Name |
indium-110 |
InChI |
InChI=1S/In/i1-5 |
InChI Key |
APFVFJFRJDLVQX-FTXFMUIASA-N |
SMILES |
[In] |
Isomeric SMILES |
[110In] |
Canonical SMILES |
[In] |
Synonyms |
110In radioisotope In-110 radioisotope Indium-110 |
Origin of Product |
United States |
Preparation Methods
Cyclotron-Based Proton Irradiation
The primary method for producing ^110In involves proton bombardment of enriched cadmium targets in a cyclotron. Two nuclear reactions dominate this process:
-
^112Cd(p,2n)^110In : This reaction requires proton energies between 15–30 MeV to overcome the Coulomb barrier and achieve sufficient cross-sections for isotope yield.
-
^111Cd(p,n)^110In : A lower-energy alternative (10–20 MeV) that avoids the need for highly enriched ^112Cd but produces lower specific activity due to competing reactions.
The choice of target material significantly impacts yield and purity. Enriched ^112Cd (>95% isotopic purity) is preferred for the (p,2n) route, as it minimizes the formation of contaminants like ^111In and ^109In. Target preparation involves pressing cadmium metal into high-density pellets or electroplating it onto a copper backing to withstand beam currents of 50–100 μA.
Table 1: Key Parameters for Cyclotron Production of ^110In
| Reaction | Target Isotope | Proton Energy (MeV) | Yield (GBq/μA·h) | Major Contaminants |
|---|---|---|---|---|
| ^112Cd(p,2n)^110In | ^112Cd | 25–30 | 1.8–2.2 | ^109In, ^111In |
| ^111Cd(p,n)^110In | ^111Cd | 15–20 | 0.9–1.3 | ^110mIn, ^109In |
Post-Irradiation Processing and Purification
Dissolution and Primary Separation
After irradiation, the cadmium target is dissolved in concentrated hydrochloric acid (6–8 M HCl) under reflux conditions. Indium isotopes are selectively extracted using solvent-saturated anion exchange resins (e.g., AG1-X8 in Cl⁻ form), leveraging the differential complexation behavior of In³⁺ and Cd²⁺ ions. A 90–95% recovery efficiency is achieved by eluting indium with 0.5 M HNO₃ while retaining cadmium on the column.
Metastable State Isolation
^110In exists in a metastable state (^110mIn, t₁/₂ = 69.1 min) that decays to the ground state via gamma emission (937 keV). To obtain pure ^110In, the solution is aged for 3–4 half-lives (≈3.5 hours) to allow ^110mIn to decay, followed by a second purification step using extraction chromatography with di-(2-ethylhexyl)phosphoric acid (HDEHP)-coated silica.
Quality Control and Radiochemical Purity
Gamma Spectroscopy Analysis
Radionuclidic purity is verified using high-resolution gamma spectrometry. The characteristic gamma peaks of ^110In are observed at:
Contaminants like ^111In (171 keV, 245 keV) and ^109In (203 keV) must constitute <0.1% of total activity for medical applications.
Chemical Purity Assessment
Residual cadmium is quantified via inductively coupled plasma mass spectrometry (ICP-MS), with acceptance criteria set at <1 μg/mL. Electrochemical methods, such as cyclic voltammetry in 0.1 M H₂SO₄, are employed to detect trace metal impurities that could interfere with radiopharmaceutical labeling.
Challenges in this compound Production
Target Availability and Cost
The reliance on enriched cadmium isotopes (^112Cd: ≈$3,000/g; ^111Cd: ≈$2,200/g) contributes to high production costs. Alternative targets, such as natural cadmium (^112Cd abundance: 24.1%), reduce expenses but increase isotopic impurities, necessitating longer purification cycles.
Q & A
Basic Research Questions
Q. What are the key nuclear properties of Indium-110, and how do they influence experimental design?
- Answer : this compound has two isomers: this compound (4.9-hour half-life) and Indium-110m (69.1-minute half-life). These isomers emit gamma radiation, which necessitates shielding and real-time monitoring during experiments. Researchers must account for decay rates when planning irradiation times and sample quantities. For instance, activities exceeding 1 mCi require strict labeling and containment protocols . Methodologically, gamma spectroscopy or liquid scintillation counting should be calibrated to distinguish between the isomers’ decay signatures.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Compliance with radiation protection guidelines is critical. Quantities ≥1 mCi of this compound require labeling, secure storage, and dosimetry badges for personnel. Experimental workflows should integrate ALARA (As Low As Reasonably Achievable) principles, including time minimization, distance maximization, and lead shielding. Waste disposal must follow protocols for intermediate-lived isotopes (e.g., decay-in-storage for 10 half-lives) .
Q. How does this compound’s decay mode impact its applications in tracer studies?
- Answer : this compound’s gamma emission (e.g., 658 keV) allows for non-destructive tracking in biological or material systems. However, its short half-life limits longitudinal studies. Researchers should optimize tracer concentrations using decay correction equations (e.g., ) and validate detection limits via spike-and-recovery experiments in relevant matrices .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported half-life values for this compound isomers?
- Answer : Contradictions in literature (e.g., half-life variations) require systematic validation. Cross-calibrate instruments using NIST-traceable standards and replicate decay curve analyses under controlled conditions. Meta-analyses of published data should assess measurement uncertainties and experimental setups (e.g., purity of sources, detector efficiency). Collaborative inter-laboratory studies can harmonize findings .
Q. What methodological considerations are critical when designing experiments involving this compound’s short half-life?
- Answer : Experimental timelines must align with the isotope’s decay. For in vivo studies, pre-calibrate dosing to account for decay during administration. Use real-time pharmacokinetic models to adjust for activity loss. In material science, synchronize irradiation and characterization phases (e.g., XRD, TEM) within 3–5 half-lives to retain measurable signal-to-noise ratios .
Q. How can this compound be synthesized with high isotopic purity for targeted radiopharmaceutical research?
- Answer : Cyclotron-based proton bombardment of cadmium-110 () yields high-purity this compound. Post-irradiation, purify via ion-exchange chromatography (e.g., AG MP-50 resin) and validate purity using ICP-MS. Competing pathways (e.g., ) require energy threshold optimization to minimize byproducts .
Q. What statistical approaches are recommended for analyzing this compound’s biodistribution data in heterogeneous tissues?
- Answer : Use non-parametric tests (e.g., Mann-Whitney U) to compare uptake variances across tissues. Compartmental modeling (e.g., two-tissue irreversible model) quantifies retention kinetics. Bootstrapping methods improve robustness in small-sample studies, while ANOVA identifies dose-dependent effects. Software tools like PMOD or SAAM II facilitate model fitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
